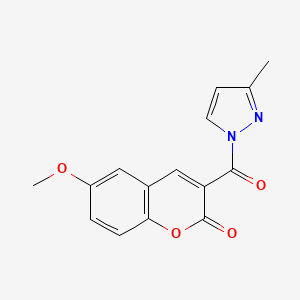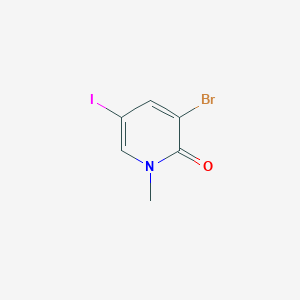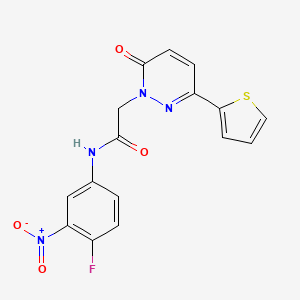![molecular formula C18H19N5O2 B2678567 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-97-0](/img/structure/B2678567.png)
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as SGI-1776, is a small molecule inhibitor of the Pim kinases. Pim kinases are a group of serine/threonine protein kinases that play a crucial role in cell survival, proliferation, and differentiation. The overexpression of Pim kinases has been linked to the development of various types of cancer, making them an attractive target for cancer therapy.
Mecanismo De Acción
SGI-1776 inhibits the activity of Pim kinases by binding to the ATP-binding site of the kinase domain. Pim kinases play a crucial role in the regulation of cell survival, proliferation, and differentiation by phosphorylating various downstream targets, including Bad, a pro-apoptotic protein, and p21, a cell cycle regulator. Inhibition of Pim kinases by SGI-1776 leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
SGI-1776 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, SGI-1776 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. SGI-1776 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of SGI-1776 is its specificity for Pim kinases, which minimizes off-target effects. In addition, SGI-1776 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, SGI-1776 has some limitations for lab experiments. For example, its low solubility in water makes it difficult to work with in aqueous solutions. In addition, SGI-1776 has been shown to have some toxicity in non-cancerous cells, which may limit its therapeutic window.
Direcciones Futuras
There are several future directions for the research and development of SGI-1776. One direction is to explore the potential of SGI-1776 as a combination therapy agent with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate the role of Pim kinases in other diseases, such as autoimmune diseases and viral infections. Finally, there is a need for the development of more potent and selective Pim kinase inhibitors with improved solubility and reduced toxicity.
Métodos De Síntesis
The synthesis of SGI-1776 involves a multi-step process that starts with the reaction of 3,5-dimethylphenylhydrazine with 2,4-pentanedione to form 3,5-dimethylphenylhydrazine-1,2-dione. This intermediate is then reacted with 2,3-butanedione and ammonium acetate to form 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The yield of the final product is around 20%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
SGI-1776 has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic agent has been demonstrated in various types of cancer, including prostate cancer, leukemia, lymphoma, and multiple myeloma. SGI-1776 has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has synergistic effects when combined with other anticancer agents.
Propiedades
IUPAC Name |
6-(3,5-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-6-11(2)8-13(7-10)23-12(3)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVADKAWNAHRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)

![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2678489.png)

![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2678494.png)

![2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2678498.png)
![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678500.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2678502.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)
![4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2678504.png)